N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide
Description
N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine and fluorine atom on the pyridine ring, along with a hept-6-ynamide group
Properties
IUPAC Name |
N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c1-2-3-4-5-6-12(18)16-9-10-7-8-11(15)17-13(10)14/h1,7-8H,3-6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMCMWNCMGRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)NCC1=C(N=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-fluoropyridine, which is commercially available.
Formation of Intermediate: The intermediate compound is formed by reacting 2-bromo-6-fluoropyridine with an appropriate alkylating agent under controlled conditions.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the hept-6-ynamide group allows for coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with extended molecular structures.
Scientific Research Applications
N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The presence of the bromine and fluorine atoms on the pyridine ring enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-fluoropyridine: A precursor in the synthesis of N-[(2-bromo-6-fluoropyridin-3-yl)methyl]hept-6-ynamide.
2-bromo-6-(trifluoromethyl)pyridine: Another pyridine derivative with similar structural features.
2-bromo-4-fluoropyridine: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the hept-6-ynamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
